6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

pKa modulation conformational restriction medicinal chemistry

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1093751-02-0) belongs to the class of gem‑difluorinated bicyclo[3.1.0]hexane scaffolds. It incorporates a cyclopropane‑fused cyclopentane framework with two fluorine atoms at the 6‑position and a carboxylic acid handle at the 3‑position, enabling its use as a versatile building block in medicinal chemistry.

Molecular Formula C7H8F2O2
Molecular Weight 162.13 g/mol
CAS No. 1093751-02-0
Cat. No. B1424255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
CAS1093751-02-0
Molecular FormulaC7H8F2O2
Molecular Weight162.13 g/mol
Structural Identifiers
SMILESC1C(CC2C1C2(F)F)C(=O)O
InChIInChI=1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11)
InChIKeyIOQVITCQIHHDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid: A Conformationally Rigidified, Stereochemically Defined Fluorinated Building Block for Drug Discovery


6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1093751-02-0) belongs to the class of gem‑difluorinated bicyclo[3.1.0]hexane scaffolds. It incorporates a cyclopropane‑fused cyclopentane framework with two fluorine atoms at the 6‑position and a carboxylic acid handle at the 3‑position, enabling its use as a versatile building block in medicinal chemistry [1]. The compound is commercially offered as a diastereomeric mixture or as stereochemically pure cis‑ and trans‑isomers, with typical purities of 95‑97% [2]. Its molecular formula is C₇H₈F₂O₂ (MW 162.13 g/mol) and it is stored at 2–8 °C [2].

Why Generic Substitution of 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid with Other Fluorinated Cycloalkyl Carboxylic Acids Fails


Although the bicyclo[3.1.0]hexane scaffold and gem‑difluorocyclohexane motif are both employed to modulate acidity and lipophilicity in drug candidates, their physicochemical effects are non‑additive and stereochemistry‑dependent. The introduction of the C‑3–C‑5 cyclopropane bond into a gem‑difluorinated monocyclic system can either increase or decrease logP depending on the relative configuration (e.g., ΔlogP = +0.16 for cis‑11 vs. –0.08 for trans‑11 relative to the monocyclic analog 13) [1]. Moreover, the pKa shift caused by rigidification competes with that of gem‑difluorination, making it impossible to predict the net effect of a simple monocyclic or non‑fluorinated analog without experimental measurement [1]. Consequently, a researcher who substitutes a 4,4‑difluorocyclohexane acid with 6,6‑difluorobicyclo[3.1.0]hexane‑3‑carboxylic acid—or vice versa—will obtain a different ionization state and partition coefficient at physiological pH, potentially altering target engagement, permeability, and ADME properties.

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid: Quantitative Physicochemical Differentiation Evidence


Bicyclic Rigidification Lowers Carboxylic Acid pKa by 0.56–0.79 Units Compared to Monocyclic Analogs

Conformational rigidification of the monocyclic scaffold by the introduction of the C‑3–C‑5 bond into the bicyclo[3.1.0]hexane framework decreases the pKa of the carboxylic acid derivatives by 0.56–0.79 units relative to the corresponding monocyclic non‑fluorinated analogs. This effect is of comparable magnitude to the pKa decrease caused by gem‑difluorination itself (up to 0.49 units for carboxylic acids) [1]. The target compound therefore exhibits a markedly enhanced acidity that cannot be achieved by fluorination alone, offering a unique ionization profile for medicinal chemistry applications.

pKa modulation conformational restriction medicinal chemistry

Stereochemistry-Dependent LogP Modulation: cis‑ vs. trans‑6,6‑Difluorobicyclo[3.1.0]hexane Benzamides Show Opposite LogP Shifts

When the gem‑difluorinated monocyclic benzamide derivative 13 is converted to the corresponding bicyclic analogs, the cis‑isomer (cis‑11) increases logP by +0.16 units while the trans‑isomer (trans‑11) decreases logP by –0.08 units. This demonstrates that the stereochemistry of the carboxylic acid precursor (cis‑ vs. trans‑6,6‑difluorobicyclo[3.1.0]hexane‑3‑carboxylic acid) can be used to tune lipophilicity in opposite directions, a degree of control not available with the monocyclic analog [1].

lipophilicity stereochemistry logP tuning

Anomalously Low Lipophilicity of cis‑6,6‑Difluorobicyclo[3.1.0]hexane Anilides: ΔlogP = –0.55 vs. Non‑Fluorinated Bicyclic Analog

In the anilide series, the cis‑isomer of the 6,6‑difluorobicyclo[3.1.0]hexane derivative (cis‑15) exhibits a logP value that is 0.55 units lower than that of its non‑fluorinated bicyclic analog (cis‑16). This anomalously low lipophilicity, attributed to the reinforcement of functional group dipole moments in the cis configuration, is not observed for the trans isomer (ΔlogP = +0.01 vs. trans‑16) [1]. This provides an opportunity to reduce lipophilicity without adding polar atoms, a desirable feature for improving solubility and reducing off‑target binding.

lipophilicity anomaly dipole moment conformational effect

Conformational Restriction Lowers Lipophilicity by 0.42–0.53 LogP Units for Non‑Fluorinated Benzamides

Even in the absence of fluorine atoms, the bicyclo[3.1.0]hexane framework reduces logP by 0.42–0.53 units relative to the corresponding monocyclic benzamide derivatives (cis/trans‑12 and 14 vs. their monocyclic parent) [1]. This establishes that the scaffold itself, independent of fluorination, provides a significant lipophilicity-lowering effect, which is further enhanced or modulated by the addition of gem‑difluorination.

conformational restriction lipophilicity baseline bicyclic scaffold effect

In Silico Maraviroc CCR5 Binding: 6,6‑Difluorobicyclo[3.1.0]hexane Analogues Retain Binding Mode with Stereochemistry-Distinct Dynamics

Rigidified Maraviroc analogues incorporating the 6,6‑difluorobicyclo[3.1.0]hexane scaffold in place of the native 4,4‑difluorocyclohexane group were evaluated by docking and molecular dynamics. All three analogues demonstrated high similarity of binding modes to the target CCR5 receptor. Minor but distinct differences between cis‑ and trans‑stereoisomers were identified in molecular dynamics simulations, attributable to conformational constraints imposed by the bicyclic system [1]. This suggests that the scaffold is a viable rigidified bioisostere that can maintain target engagement while potentially offering different pharmacokinetic properties.

CCR5 antagonist Maraviroc molecular dynamics

Optimal Research and Industrial Application Scenarios for 6,6‑Difluorobicyclo[3.1.0]hexane‑3‑carboxylic Acid Based on Quantitative Differentiation Evidence


Fine-Tuning Ionization State in Lead Optimization When Monocyclic Fluorinated or Non-Fluorinated Analogs Provide Inadequate pKa Values

The 0.56–0.79 unit pKa decrease provided by the bicyclic scaffold, combined with the additional up to 0.49 unit decrease from gem‑difluorination, enables precise adjustment of the carboxylic acid ionization state. A medicinal chemist who finds that a monocyclic 4,4‑difluorocyclohexane acid is insufficiently acidic for optimal target engagement or solubility can switch to the 6,6‑difluorobicyclo[3.1.0]hexane‑3‑carboxylic acid scaffold to achieve the desired pKa shift without introducing additional heteroatoms [1].

Stereochemistry-Controlled Lipophilicity Tuning Without Altering Fluorination Pattern

Because cis‑ and trans‑6,6‑difluorobicyclo[3.1.0]hexane‑3‑carboxylic acid derivatives exhibit opposite logP shifts relative to their monocyclic precursor (+0.16 vs. –0.08 logP units), researchers can select the appropriate diastereomer to either increase or decrease lipophilicity while keeping the same gem‑difluorinated motif. This stereochemical control is especially valuable when hit-to-lead optimization requires divergent ADME properties for different chemical series [1].

Reducing Lipophilicity in Aromatic Amide or Anilide Series While Maintaining Synthetic Tractability

The anomalously low lipophilicity of the cis‑6,6‑difluorobicyclo[3.1.0]hexane anilide (ΔlogP = –0.55 vs. non‑fluorinated bicyclic analog) offers a strategy to lower logP without introducing additional polar atoms. This is particularly useful for anilide-containing drug candidates where high lipophilicity drives off‑target binding or poor solubility, and where the incorporation of additional heteroatoms would add synthetic complexity [1].

Rigidified Bioisosteric Replacement of 4,4‑Difluorocyclohexane in Existing Drug Scaffolds

The successful in silico replacement of the 4,4‑difluorocyclohexane motif in Maraviroc with the 6,6‑difluorobicyclo[3.1.0]hexane scaffold—with retention of target binding mode and stereochemistry-dependent dynamics—supports the use of this building block as a conformationally restricted bioisostere for marketed drugs or advanced leads where improved pharmacokinetic properties are sought through scaffold rigidification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.